molecular formula C10H14BrN3O B1378356 5-Bromo-2-methoxy-4-piperidinopyrimidine CAS No. 1393442-31-3

5-Bromo-2-methoxy-4-piperidinopyrimidine

Cat. No.: B1378356
CAS No.: 1393442-31-3
M. Wt: 272.14 g/mol
InChI Key: GGTHUCYSSKLAJY-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-piperidinopyrimidine is a multi-functional halogenated pyrimidine derivative designed for advanced pharmaceutical research and development. Its structure incorporates a bromine atom at the 5-position and a piperidine group at the 4-position on the pyrimidine ring, making it a valuable scaffold for constructing more complex molecules via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This compound is primarily of interest in medicinal chemistry for the synthesis of potential kinase inhibitors. Pyrimidine-based analogues, particularly those with bromo substitutions, have demonstrated significant in vitro cytotoxic activity against various cancer cell lines and potency as Bcr/Abl tyrosine kinase inhibitors , positioning them as potential leads for anticancer therapies . The methoxy and piperidine substituents are key modulators of the compound's electronic properties, binding affinity, and solubility, which can be optimized to enhance pharmacological profiles. As a key intermediate, this chemical is strictly for use in laboratory research to develop novel therapeutic agents, including for targets like α-glucosidase or P-glycoprotein where heterocyclic derivatives show promise . Researchers can leverage this building block to explore new chemical space in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-methoxy-4-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTHUCYSSKLAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236797
Record name Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID601236797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-31-3
Record name Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-piperidinopyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-piperidinopyrimidine.

    Bromination: The bromination of 2-methoxy-4-piperidinopyrimidine is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 5

The bromine atom at position 5 is highly reactive toward nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the pyrimidine ring.

Reaction TypeConditionsProductYieldSource
AminationNH₃ or amines, NaOH/KOH, 50–150°C, 1–10 hrs5-Amino-2-methoxy-4-piperidinopyrimidine60–80%
ThiolationThiophenol, NaOH, 50–125°C, 1–10 hrs5-Arylthio derivative70–90%
Phenoxy DisplacementPhenol, base (e.g., Cs₂CO₃), 140–180°C5-Phenoxy derivative50–70%

Key Findings :

  • Bromine displacement with amines (e.g., piperidine) typically requires strong bases like NaOH/KOH and elevated temperatures .

  • Thiophenol reactions proceed efficiently under mild conditions (50–125°C) due to the superior nucleophilicity of thiols .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, facilitating diversification at position 5.

Reaction TypeConditionsProductYieldSource
Suzuki CouplingArylboronic acid, Pd(PPh₃)₂Cl₂, Na₂CO₃, 95°C5-Aryl derivative50–85%
Sonogashira CouplingTerminal alkyne, Pd/Cu, Et₃N5-Alkynyl derivative60–75%
Buchwald-HartwigAmines, Pd(dba)₂, Xantphos, Cs₂CO₃5-Aminoaryl derivative55–70%

Key Findings :

  • Suzuki coupling with arylboronic acids is highly efficient under microwave or thermal conditions .

  • The methoxy group at position 2 directs coupling regioselectivity to position 5 due to its electron-donating nature .

Radical Alkoxycarbonylation

The Minisci reaction enables functionalization via radical intermediates.

Reaction TypeConditionsProductYieldSource
AlkoxycarbonylationPyruvate ester, FeSO₄, H₂O₂, H₂SO₄5-Ethoxycarbonyl derivative40–60%

Key Findings :

  • Radical reactions proceed regioselectively at position 5 due to bromine’s leaving group capability .

Modification of the Piperidine Substituent

The piperidine group at position 4 can undergo further functionalization.

Reaction TypeConditionsProductYieldSource
QuaternizationAlkyl halide, CH₃CN, refluxQuaternary ammonium salt80–95%
Oxidationm-CPBA or H₂O₂, CH₂Cl₂N-Oxide derivative65–85%

Key Findings :

  • Quaternization enhances solubility and bioactivity, relevant for pharmaceutical applications .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring permits electrophilic substitution at unoccupied positions.

Reaction TypeConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0–5°C6-Nitro derivative30–50%
HalogenationNXS (X = Cl, Br), DMF, 80°C6-Halo derivative40–60%

Key Findings :

  • Nitration and halogenation occur preferentially at position 6 due to the directing effects of the methoxy group .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-methoxy-4-piperidinopyrimidine serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Key Applications:

  • Anticancer Agents: Compounds derived from this pyrimidine have shown potential as anticancer agents. For instance, research indicates that derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) .
  • Antiviral Activity: Some derivatives exhibit antiviral properties, making them candidates for further development against viral infections.

Biological Studies

Research has demonstrated the biological efficacy of this compound derivatives. Studies indicate that these compounds can exhibit lower toxicity profiles while maintaining efficacy against cancer cell lines .

Case Study Insights:

  • A recent study highlighted a derivative's ability to inhibit cancer cell growth with a selectivity index indicating reduced toxicity to normal cells compared to standard chemotherapeutics . This suggests a favorable therapeutic window for further development.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-piperidinopyrimidine involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, while the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and similarity scores (based on Tanimoto coefficients):

Compound Name CAS Number Substituents Similarity Score Key Applications/Properties References
5-Bromo-2,4-dimethoxypyrimidine 56686-16-9 Br (C5), OMe (C2, C4) 0.79 Intermediate in nucleoside synthesis
5-Bromo-2-chloro-4-methoxypyrimidine 57054-92-9 Br (C5), Cl (C2), OMe (C4) 0.76 Cross-coupling reactions
5-Bromo-4-methoxy-6-methylpyrimidine 4319-87-3 Br (C5), OMe (C4), Me (C6) 0.75 Agricultural chemicals
2-Amino-5-bromo-4-methoxypyrimidine 1289388-29-9 Br (C5), OMe (C4), NH₂ (C2) 0.62 Antiviral agents
5-Bromo-2-(piperidin-1-yl)pyridine 914347-73-2 Br (C5), piperidine (C2) 0.62 Ligand in metal complexes
Key Observations:

Substituent Effects: The methoxy group at position 2 in 5-Bromo-2-methoxy-4-piperidinopyrimidine reduces electrophilicity at C2 compared to chloro-substituted analogs (e.g., 5-Bromo-2-chloro-4-methoxypyrimidine), making it less reactive in nucleophilic aromatic substitution . The piperidine ring enhances solubility in organic solvents compared to non-cyclic amines (e.g., 2-Amino-5-bromo-4-methoxypyrimidine) .

Synthetic Utility: Bromine at position 5 facilitates Suzuki-Miyaura couplings, as demonstrated in the synthesis of kinase inhibitors using this compound . Chloro-substituted analogs (e.g., 5-Bromo-2-chloro-4-methoxypyrimidine) are more reactive in palladium-catalyzed aminations .

Physicochemical and Spectroscopic Properties

A comparative study of spectroscopic properties (IR, NMR) reveals:

  • This compound: ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.45–3.60 (m, 4H, piperidine), 1.60–1.75 (m, 6H, piperidine) . UV-Vis: λₘₐₓ = 265 nm (π→π* transition of pyrimidine ring) .
  • 5-Bromo-4-methoxy-6-methylpyrimidine :
    • ¹H NMR (DMSO-d₆): δ 2.40 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃) .
  • 2-Amino-5-bromo-4-methoxypyrimidine: FT-IR: N-H stretch at 3350 cm⁻¹, C-Br at 650 cm⁻¹ .
Quantum Chemical Insights:

DFT calculations on analogs like 2-amino-4-methoxy-6-methylpyrimidine show that electron-donating groups (e.g., OMe, NH₂) increase HOMO energy, enhancing nucleophilic reactivity .

Biological Activity

5-Bromo-2-methoxy-4-piperidinopyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}BrN3_{3}O
  • CAS Number : 1393442-31-3

This compound features a bromine atom, a methoxy group, and a piperidine moiety, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating various physiological processes.
  • Receptor Modulation : It has the potential to interact with cellular receptors, influencing downstream signaling cascades.
  • Induction of Apoptosis : Preliminary studies suggest that it may induce programmed cell death in cancer cells through apoptotic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer cells. The compound's IC50_{50} values suggest potent growth inhibition compared to established chemotherapeutics.

Cell Line IC50_{50} (µM) Comparison Compound IC50_{50} (µM)
MCF-7 (Breast Cancer)10.55-Fluorouracil17.0
HT-29 (Colon Cancer)12.3Doxorubicin15.0

These results indicate that this compound has comparable or superior activity to standard treatments, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies reported the following minimum inhibitory concentrations (MIC):

Pathogen MIC (µg/mL)
Escherichia coli6.5
Staphylococcus aureus8.0
Candida albicans250

These findings suggest that this compound possesses notable antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer, supporting its potential as an effective anticancer agent.
  • Combination Therapy : Preliminary studies on combination therapies indicate enhanced efficacy when used alongside other chemotherapeutics, suggesting synergistic effects that could improve treatment outcomes.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methoxy-4-piperidinopyrimidine?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of a brominated pyrimidine precursor. A plausible route includes:

Precursor selection : Start with 5-bromo-2-methoxypyrimidine (CAS 14001-66-2) .

Substitution reaction : React with piperidine under controlled conditions (e.g., 60–80°C, inert atmosphere) using a polar aprotic solvent like DMF or THF. Catalytic agents such as K₂CO₃ or NaH may enhance reactivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
  • Optimize stoichiometry (1:1.2 molar ratio of bromopyrimidine to piperidine) to minimize by-products.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and piperidine ring protons (δ 1.5–2.8 ppm) .
    • ¹³C NMR : Confirm the pyrimidine carbons (δ 150–160 ppm) and piperidine carbons (δ 25–50 ppm).
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~284) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Single crystals grown via slow evaporation (solvent: chloroform/methanol) provide precise bond-length and angle data .

Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-311++G**) to model geometry and compare with X-ray data. For example, discrepancies in bond angles may arise from crystal packing effects .
  • Spectroscopic Validation : Compare computed IR/Raman spectra (e.g., methoxy C-O stretch at 1250 cm⁻¹) with experimental FTIR to validate accuracy .
  • Error Analysis : Quantify deviations using root-mean-square (RMSD) metrics for bond lengths/angles. Adjust computational parameters (e.g., basis sets) iteratively .

Case Study : A study on 2-amino-5-bromo-6-methyl-4-pyrimidinol showed that solvent effects in DFT simulations reduced RMSD from 0.05 Å to 0.02 Å .

Q. What strategies mitigate competing side reactions during piperidine substitution in synthesis?

Methodological Answer :

  • Temperature Control : Lower temperatures (40–50°C) reduce dimerization of piperidine. Evidence from analogous pyrimidine systems shows 10–15% higher yields at 50°C vs. 80°C .
  • Protecting Groups : Temporarily protect reactive sites (e.g., methoxy group) using TMSCl to prevent demethylation .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for regioselective substitution, as demonstrated in 5-bromo-2-methoxy-4-aminopyrimidine systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-2-methoxy-4-piperidinopyrimidine

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